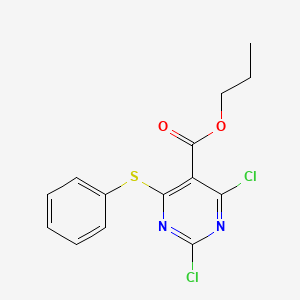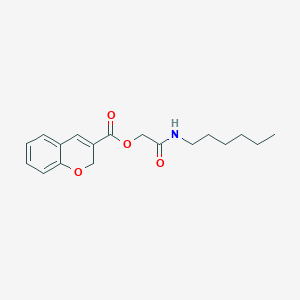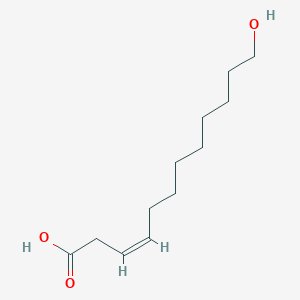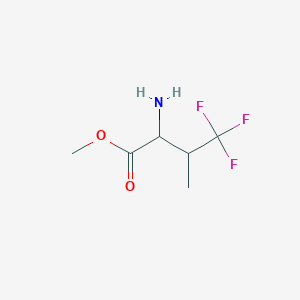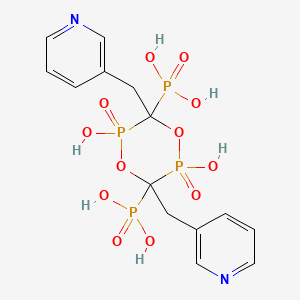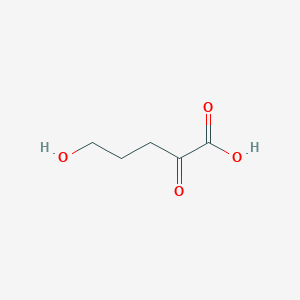![molecular formula C7H4BrClN2OS B15216159 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 87779-05-3](/img/structure/B15216159.png)
6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method includes the bromination of a thiazolo[3,2-a]pyrimidine derivative followed by chloromethylation. The reaction conditions often require the use of bromine and chloromethylating agents in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chloromethyl groups.
Aplicaciones Científicas De Investigación
6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: This compound shares a similar pyrimidine core but differs in its substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused ring system and are studied for their biological activities.
Uniqueness
6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of bromine and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
87779-05-3 |
|---|---|
Fórmula molecular |
C7H4BrClN2OS |
Peso molecular |
279.54 g/mol |
Nombre IUPAC |
6-bromo-7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H4BrClN2OS/c8-5-4(3-9)10-7-11(6(5)12)1-2-13-7/h1-2H,3H2 |
Clave InChI |
WICNINLGRDCYDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC(=C(C(=O)N21)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


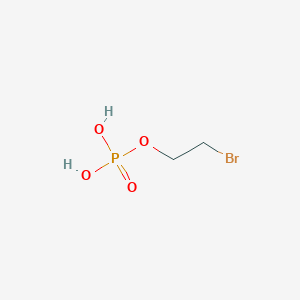
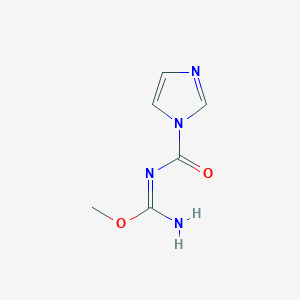
![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)
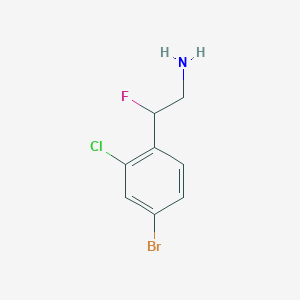
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
